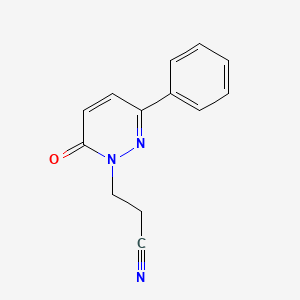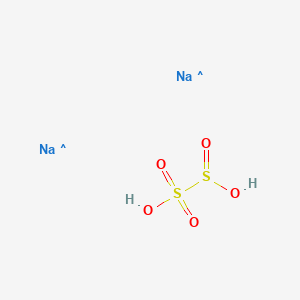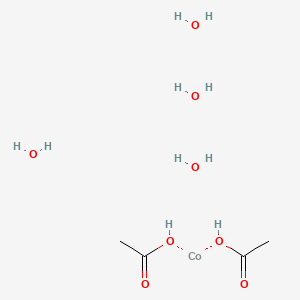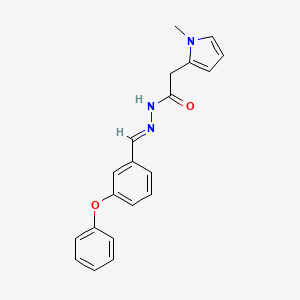
2,3-Bis(dibromomethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2,3-Bis(dibromometil)quinoxalina es un compuesto químico con la fórmula molecular C10H8Br2N2. Es un derivado de la quinoxalina, un compuesto heterocíclico que contiene nitrógeno. Este compuesto es conocido por su estructura única, que incluye dos grupos bromometil unidos al anillo de quinoxalina. Tiene un peso molecular de 315.992 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,3-Bis(dibromometil)quinoxalina generalmente implica la bromación de 2,3-dimetilquinoxalina. Un método común es el uso de N-bromosuccinimida (NBS) como agente bromante. La reacción generalmente se lleva a cabo en un solvente inerte como tetracloruro de carbono o cloroformo, bajo condiciones de reflujo .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para 2,3-Bis(dibromometil)quinoxalina no están ampliamente documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de seguridad para manipular compuestos de bromo.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2,3-Bis(dibromometil)quinoxalina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los grupos bromometil se pueden sustituir con otros nucleófilos, como aminas o tioles.
Reacciones de oxidación: El compuesto se puede oxidar para formar derivados de quinoxalina con diferentes grupos funcionales.
Reacciones de reducción: La reducción de los grupos bromometil puede conducir a la formación de grupos metil.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Productos principales
Sustitución: Formación de derivados de quinoxalina con varios sustituyentes.
Oxidación: Formación de ácido quinoxalina-2,3-dicarboxílico o compuestos relacionados.
Reducción: Formación de 2,3-dimetilquinoxalina.
Aplicaciones Científicas De Investigación
La 2,3-Bis(dibromometil)quinoxalina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinoxalina más complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible compuesto líder para el desarrollo de fármacos debido a su estructura única y reactividad.
Industria: Se utiliza en el desarrollo de materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 2,3-Bis(dibromometil)quinoxalina no se comprende completamente. Se cree que interactúa con varios objetivos moleculares debido a sus grupos bromometil reactivos. Estos grupos pueden formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, lo que podría conducir a la inhibición de enzimas o la interrupción de los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
2,3-Dimetilquinoxalina: Carece de los grupos bromometil, lo que la hace menos reactiva.
2,3-Diclorometilquinoxalina: Estructura similar pero con átomos de cloro en lugar de bromo.
2,3-Dibromometilbencimidazol: Reactividad similar pero diferente estructura central.
Unicidad
La 2,3-Bis(dibromometil)quinoxalina es única debido a su patrón de sustitución específico en el anillo de quinoxalina. La presencia de dos grupos bromometil la hace altamente reactiva y versátil para varias transformaciones químicas, diferenciándola de otros derivados de quinoxalina .
Propiedades
Número CAS |
32602-06-5 |
|---|---|
Fórmula molecular |
C10H6Br4N2 |
Peso molecular |
473.78 g/mol |
Nombre IUPAC |
2,3-bis(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C10H6Br4N2/c11-9(12)7-8(10(13)14)16-6-4-2-1-3-5(6)15-7/h1-4,9-10H |
Clave InChI |
PHJIAEAPYCJUOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C(Br)Br)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042747.png)



![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)


![4-fluorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12042797.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042816.png)

![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)
